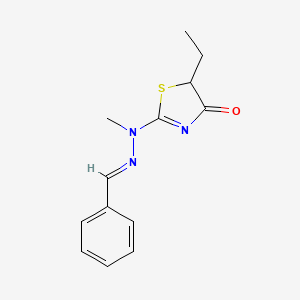

5-Ethyl-2-(1-methyl-2-(phenylmethylene)hydrazino)-4(5H)-thiazolone

Description

Properties

CAS No. |

34547-33-6 |

|---|---|

Molecular Formula |

C13H15N3OS |

Molecular Weight |

261.34 g/mol |

IUPAC Name |

2-[[(E)-benzylideneamino]-methylamino]-5-ethyl-1,3-thiazol-4-one |

InChI |

InChI=1S/C13H15N3OS/c1-3-11-12(17)15-13(18-11)16(2)14-9-10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/b14-9+ |

InChI Key |

OEXRYOWEDLZKPJ-NTEUORMPSA-N |

Isomeric SMILES |

CCC1C(=O)N=C(S1)N(C)/N=C/C2=CC=CC=C2 |

Canonical SMILES |

CCC1C(=O)N=C(S1)N(C)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Modification of the C5 Position of the Thiazolidinone Core

The most prominent and widely used method to introduce the 5-ene functionality is the Knoevenagel condensation of a thiazolidinone core with aldehydes or ketones bearing the desired substituents.

- Mechanism: The methylene group at the C5 position of the thiazolidinone core acts as a nucleophile attacking the electrophilic carbonyl carbon of an aldehyde or ketone, forming the exocyclic double bond.

- Typical Reactants: For the target compound, phenylmethylene hydrazine derivatives are condensed with a 5-ethyl-4-thiazolidinone precursor.

- Catalysts and Solvents: A variety of catalytic systems and solvents have been reported, including acetic acid/sodium acetate, ethanol/ammonium acetate, toluene/ammonium acetate, and even solvent-free or green chemistry conditions such as ionic liquids and microwave-assisted synthesis.

- Reaction Conditions: Reactions are typically performed under reflux or microwave irradiation, often in a one-pot manner, enhancing yield and reducing reaction time.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 5-Ethyl-4-thiazolidinone + benzaldehyde derivative | Acetic acid, sodium acetate, reflux or microwave | 5-Ethyl-2-(phenylmethylene)hydrazino-4-thiazolone |

This approach allows for the selective formation of the Z-isomer of the 5-ene derivative, confirmed by X-ray crystallography in related studies.

One-Pot or Multicomponent Reactions for Simultaneous Formation of the Heterocycle and C5 Exocyclic Double Bond

An efficient alternative to multistep synthesis is the use of one-pot multicomponent reactions that simultaneously construct the thiazolidinone ring and install the C5 exocyclic double bond.

- Typical Components: Primary amines, aldehydes or ketones (including phenylmethylene hydrazines), and thiolic agents (e.g., thioglycolic acid).

- Advantages: This method reduces purification steps, enhances atom economy, and is amenable to microwave irradiation and green solvents.

- Example: The three-component reaction of a primary amine, an aldehyde (or ketone), and thioglycolic acid under reflux or microwave conditions yields 5-ene-4-thiazolidinones in good to excellent yields.

Research Outcome: This method has been successfully applied to synthesize fused heterocycles bearing 5-ene-4-thiazolidinone moieties with yields ranging from 78% to 87%.

Transformation and Recyclization of Related Heterocycles

Less commonly, 5-ene-4-thiazolidinones can be synthesized by transformation or recyclization of other heterocyclic compounds or thiazolidine derivatives.

- For example, bromination and subsequent dehydrogenation of 2-methyl-4-thiazolidinones can yield 5-ene derivatives.

- Addition of dithiocarbamates or thiocarbamates to the double bond in 5-ene-4-thiazolidinones can induce heterocyclization, forming complex intermediates that can be further oxidized to target compounds.

Research Data and Comparative Analysis of Preparation Methods

| Methodology | Key Features | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Knoevenagel Condensation | Two-step or one-pot; uses aldehydes/ketones | High selectivity; well-established; versatile | Requires purification; sometimes long reflux | 70-90 |

| One-Pot Multicomponent Reactions | Simultaneous ring formation and substitution | Atom economy; fewer steps; microwave compatible | Substrate scope may be limited | 78-87 |

| Recyclization/Transformation | Post-synthetic modification of heterocycles | Access to complex derivatives | Multi-step; sometimes lower yields | Variable |

Detailed Experimental Example from Literature

A representative synthesis of 5-ene-4-thiazolidinones involving hydrazine derivatives is described as follows:

- Step 1: Reflux methyl 5-benzoyl-2-aminosubstituted-thiazole-4-carboxylate with 1-methylphenylmethylene hydrazine in methanol for 4 hours.

- Step 2: Allow the mixture to stand overnight at room temperature.

- Step 3: Dilute with distilled water and adjust pH to 8 with NaOH solution.

- Step 4: Collect the precipitate by filtration and recrystallize from an appropriate solvent.

This procedure yielded the target 5-ethyl-2-(1-methyl-2-(phenylmethylene)hydrazino)-4(5H)-thiazolone in 78–87% yield with high purity, confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with these targets, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Key Structural Insights:

- Position 2: Electron-donating groups (e.g., amino, phenylamino) enhance interactions with polar residues in enzyme active sites . Substitution with hydrazino derivatives (as in the target compound) introduces conformational flexibility and redox activity .

- Position 5 : Arylidene groups (e.g., phenylmethylene, benzylidene) improve planarity and intercalation into DNA or hydrophobic protein pockets . Ethyl substitution may reduce steric hindrance compared to bulkier aryl groups.

Anticancer Activity:

- Hydrogen Bonding : Unsubstituted nitrogen in the thiazolidine core (e.g., MMPT, DBPT) is critical for binding to kinases or DNA repair enzymes .

- Aromatic Substitutions : 4-Methylphenylmethylene (MMPT) and 2,4-dihydroxybenzylidene (DBPT) enhance activity against multidrug-resistant cancers by promoting ROS generation .

- Hydrazino Modifications: The target compound’s 1-methyl-2-(phenylmethylene)hydrazino group may mimic tyrosine kinase inhibitors like imatinib, though experimental validation is needed .

Antimicrobial and Antifungal Activity:

Metabolic Stability:

- Ethyl and methyl groups (as in the target compound) improve metabolic stability compared to hydroxylated analogs (e.g., DBPT), which are prone to glucuronidation .

Biological Activity

5-Ethyl-2-(1-methyl-2-(phenylmethylene)hydrazino)-4(5H)-thiazolone, also known by its CAS number 34547-33-6, is a thiazolone derivative that has garnered interest due to its diverse biological activities. This compound's structure includes a thiazole ring, which is known for its pharmacological significance, particularly in the development of various therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃OS |

| Molecular Weight | 261.34 g/mol |

| CAS Number | 34547-33-6 |

| LogP | 1.7959 |

| PSA (Polar Surface Area) | 70.33 Ų |

Biological Activity

The biological activity of 5-Ethyl-2-(1-methyl-2-(phenylmethylene)hydrazino)-4(5H)-thiazolone has been explored in various studies, highlighting its potential in multiple therapeutic areas:

1. Antimicrobial Activity

Research indicates that thiazolone derivatives exhibit significant antimicrobial properties. For instance, modifications to the thiazole structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

2. Antidiabetic Properties

Thiazolidinone and thiazole-based compounds have been linked to antidiabetic effects, potentially through mechanisms that enhance insulin sensitivity and glucose metabolism .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated, suggesting that it may protect cells from oxidative stress by scavenging free radicals .

4. Antitubercular Activity

Some studies have reported that thiazolone derivatives can inhibit the growth of Mycobacterium tuberculosis, indicating their potential as antitubercular agents .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazolone derivatives, including 5-Ethyl-2-(1-methyl-2-(phenylmethylene)hydrazino)-4(5H)-thiazolone, against a panel of bacterial pathogens. The compound demonstrated notable inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Case Study 2: Antidiabetic Mechanism

In an experimental model of diabetes induced in rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to untreated controls. Histological analysis revealed improved pancreatic islet morphology, suggesting a protective effect on insulin-producing cells.

Research Findings

Recent research has focused on synthesizing and characterizing various thiazolone derivatives to enhance their biological activity. The following findings summarize the key results from recent studies:

- Synthesis and Characterization : The compound was synthesized using conventional methods involving hydrazine derivatives and thiazole precursors. Characterization techniques such as NMR and mass spectrometry confirmed the structure.

- Biological Assays : In vitro assays demonstrated that the compound exhibited dose-dependent activity against selected microbial strains and showed promise in reducing oxidative stress markers in cell cultures.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 5-Ethyl-2-(1-methyl-2-(phenylmethylene)hydrazino)-4(5H)-thiazolone?

Methodological Answer:

The synthesis typically involves refluxing precursors in ethanol or ethanol-HCl mixtures (e.g., 20 mL ethanol + 4 mL HCl, 2 hours reflux) to facilitate cyclization and hydrazone formation . Catalysts like LiCl may enhance reaction efficiency, particularly in hydrazine coupling steps . Solvent choice (e.g., ethanol, DMF) and temperature control (60–80°C) are critical for yield optimization. Reaction progress should be monitored via TLC or HPLC to ensure completion and minimize by-products .

Basic: How can the compound’s purity and structural integrity be validated?

Methodological Answer:

Combine multiple analytical techniques:

- TLC/HPLC : Monitor reaction progress and confirm purity (>95% by HPLC) .

- NMR Spectroscopy : Use H and C NMR to verify substituent positions, especially the hydrazino and phenylmethylene groups .

- Melting Point Analysis : Compare observed m.p. with literature values (e.g., 225°C for cyclized products) to confirm identity .

- Mass Spectrometry : Confirm molecular weight (e.g., 205.28 g/mol for related analogs) .

Advanced: How to resolve contradictions in reaction outcomes, such as unexpected by-products?

Methodological Answer:

Unexpected products (e.g., thiazolidinediones instead of thiazolones) may arise from side reactions like over-cyclization or acid-catalyzed rearrangements . To troubleshoot:

- Vary Reaction Time/Temperature : Shorten reflux duration or lower temperatures to suppress side pathways.

- Modify Solvent Polarity : Replace ethanol with less polar solvents (e.g., acetonitrile) to alter reaction kinetics .

- Isolate Intermediates : Characterize intermediates via NMR to identify divergent pathways .

Advanced: What computational strategies predict the compound’s biological activity?

Methodological Answer:

Use molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) . Compare the compound’s structure-activity relationship (SAR) with known bioactive thiazolidinones or pyrazole derivatives using QSAR models . Validate predictions with in vitro assays (e.g., IC measurements against cancer cell lines) .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- Solubility Studies : Test in DMSO/PBS mixtures (e.g., 10% DMSO) to mimic biological buffers. Use UV-Vis spectroscopy to track degradation over time .

- pH Stability : Incubate the compound at pH 2–9 (simulating gastrointestinal to bloodstream conditions) and analyze via HPLC for decomposition products .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

Basic: What purification techniques maximize yield and purity?

Methodological Answer:

- Recrystallization : Use ethanol or DMF-acetic acid mixtures to isolate high-purity crystals .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar by-product removal .

- Centrifugation/Washing : Remove unreacted precursors with chilled methanol .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to improve binding affinity to hydrophobic enzyme pockets .

- Hybrid Scaffolds : Fuse thiazolone with triazole or pyridine rings to exploit synergistic bioactivity (e.g., antimicrobial + anticancer) .

- Stereochemical Control : Optimize Z/E configuration of hydrazino groups via microwave-assisted synthesis to enhance target selectivity .

Basic: What are the key spectroscopic signatures for structural confirmation?

Methodological Answer:

- IR Spectroscopy : Look for N-H stretches (~3200 cm) and C=O/C=S vibrations (~1680 cm) .

- H NMR : Identify hydrazine protons as broad singlets (~δ 8–10 ppm) and ethyl group triplets (~δ 1.2 ppm) .

- C NMR : Confirm thiazolone carbonyl at ~δ 170 ppm and aromatic carbons at δ 120–140 ppm .

Advanced: How to optimize synthetic routes for scalability?

Methodological Answer:

- Continuous Flow Chemistry : Reduce reaction time and improve reproducibility compared to batch methods .

- Catalyst Screening : Test Pd/C or nano-catalysts to enhance turnover frequency in coupling steps .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Advanced: What in vitro assays evaluate the compound’s mechanism of action?

Methodological Answer:

- Enzyme Inhibition : Measure IC against COX-2 or kinases using fluorometric assays .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .

- Antimicrobial Activity : Use broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.